Cas no 1805310-49-9 (Ethyl 3-(difluoromethyl)-2-iodopyridine-4-acetate)
Ethyl 3-(difluoromethyl)-2-iodopyridine-4-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-(difluoromethyl)-2-iodopyridine-4-acetate
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- Inchi: 1S/C10H10F2INO2/c1-2-16-7(15)5-6-3-4-14-10(13)8(6)9(11)12/h3-4,9H,2,5H2,1H3
- InChI Key: SJKTUUZEFXXDDX-UHFFFAOYSA-N
- SMILES: IC1C(C(F)F)=C(C=CN=1)CC(=O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 241
- XLogP3: 2.3
- Topological Polar Surface Area: 39.2
Ethyl 3-(difluoromethyl)-2-iodopyridine-4-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029077191-250mg |
Ethyl 3-(difluoromethyl)-2-iodopyridine-4-acetate |
1805310-49-9 | 97% | 250mg |
$484.80 | 2022-04-01 | |
| Alichem | A029077191-500mg |
Ethyl 3-(difluoromethyl)-2-iodopyridine-4-acetate |
1805310-49-9 | 97% | 500mg |
$823.15 | 2022-04-01 | |
| Alichem | A029077191-1g |
Ethyl 3-(difluoromethyl)-2-iodopyridine-4-acetate |
1805310-49-9 | 97% | 1g |
$1,460.20 | 2022-04-01 |
Ethyl 3-(difluoromethyl)-2-iodopyridine-4-acetate Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
Additional information on Ethyl 3-(difluoromethyl)-2-iodopyridine-4-acetate
Comprehensive Overview of Ethyl 3-(difluoromethyl)-2-iodopyridine-4-acetate (CAS No. 1805310-49-9)
Ethyl 3-(difluoromethyl)-2-iodopyridine-4-acetate (CAS No. 1805310-49-9) is a highly specialized pyridine derivative with significant applications in pharmaceutical and agrochemical research. This compound, characterized by its unique difluoromethyl and iodo functional groups, serves as a critical intermediate in the synthesis of bioactive molecules. Its molecular structure, combining halogenated and ester moieties, makes it a versatile building block for drug discovery and material science.
In recent years, the demand for fluorinated compounds like Ethyl 3-(difluoromethyl)-2-iodopyridine-4-acetate has surged due to their enhanced metabolic stability and bioavailability. Researchers are particularly interested in its potential role in developing next-generation therapeutics, including kinase inhibitors and antiviral agents. The iodopyridine core also offers opportunities for cross-coupling reactions, a hot topic in modern organic chemistry.
The compound’s CAS No. 1805310-49-9 is frequently searched in academic and industrial databases, reflecting its relevance in high-value chemical synthesis. Its ethyl acetate group further enhances solubility, making it suitable for diverse reaction conditions. As sustainability gains traction, scientists are exploring greener synthetic routes for such halogenated intermediates, aligning with the global push for eco-friendly chemistry.
From an analytical perspective, Ethyl 3-(difluoromethyl)-2-iodopyridine-4-acetate is often studied using NMR spectroscopy and mass spectrometry, techniques central to structural elucidation. Its difluoromethyl group, a bioisostere for hydroxyl or methyl groups, is a key feature in medicinal chemistry optimization. This aligns with trending searches on "fluorine in drug design" and "halogenated heterocycles", highlighting its interdisciplinary appeal.
In agrochemical applications, this compound’s pyridine scaffold is valued for developing crop protection agents. The iodo substituent enables further functionalization, a strategy leveraged in precision agriculture innovations. With the rise of AI-driven molecular design, tools like computational modeling are being used to predict its reactivity, a topic dominating scientific forums.
Quality control of CAS No. 1805310-49-9 adheres to stringent GMP standards, ensuring consistency for industrial use. Its stability under various pH conditions is another area of investigation, particularly for formulation scientists. As patents expire, generic synthesis routes for such specialty chemicals are gaining attention, reflecting market dynamics.
In summary, Ethyl 3-(difluoromethyl)-2-iodopyridine-4-acetate exemplifies the intersection of cutting-edge chemistry and practical applications. Its multifaceted utility—from drug discovery to material innovation—positions it as a compound of enduring scientific and commercial interest.
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